Pyrrolidine-2-carbonitrile
CAS No.: 5626-49-3
Cat. No.: VC2201567
Molecular Formula: C5H8N2
Molecular Weight: 96.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 5626-49-3 |
---|---|
Molecular Formula | C5H8N2 |
Molecular Weight | 96.13 g/mol |
IUPAC Name | pyrrolidine-2-carbonitrile |
Standard InChI | InChI=1S/C5H8N2/c6-4-5-2-1-3-7-5/h5,7H,1-3H2 |
Standard InChI Key | ALSCEGDXFJIYES-UHFFFAOYSA-N |
SMILES | C1CC(NC1)C#N |
Canonical SMILES | C1CC(NC1)C#N |
Introduction
Chemical Structure and Properties
Structural Characteristics
Pyrrolidine-2-carbonitrile features a five-membered pyrrolidine ring with one nitrogen atom and a cyano group (-C≡N) attached to the second carbon of the ring. The molecular formula is C₅H₈N₂, creating a chiral center at the C-2 position. This structural arrangement allows for the existence of both (R) and (S) enantiomers, which have different biological activities and applications in pharmaceutical development . The compound's structure combines the nucleophilic secondary amine functionality of the pyrrolidine ring with the electrophilic character of the nitrile group, making it versatile for various chemical transformations.
Physical and Chemical Properties
Pyrrolidine-2-carbonitrile possesses several distinctive physical and chemical properties that contribute to its utility in chemical synthesis and pharmaceutical applications. The table below summarizes the key physical and chemical parameters of this compound:
Property | Value |
---|---|
Molecular Formula | C₅H₈N₂ |
Molecular Weight | 96.130 g/mol |
Density | 1.0±0.1 g/cm³ |
Boiling Point | 208.9±33.0 °C at 760 mmHg |
Flash Point | 80.2±25.4 °C |
LogP | -0.73 |
Polar Surface Area | 35.82000 |
Vapor Pressure | 0.2±0.4 mmHg at 25°C |
Index of Refraction | 1.477 |
The compound exhibits moderate water solubility due to its relatively low LogP value of -0.73, indicating a slightly hydrophilic nature . This property facilitates its use in various biochemical applications and pharmaceutical formulations. The moderate boiling point and flash point suggest stability under standard laboratory conditions while requiring appropriate safety precautions during handling and storage .
Synthesis Methods
General Synthetic Routes
Multiple synthetic approaches have been developed for preparing pyrrolidine-2-carbonitrile, with strategies often varying based on the desired stereochemical outcome. A practical and efficient method reported in literature involves the transformation of L-proline through a series of reactions:
-
N-acylation of L-proline with chloroacetyl chloride
-
Conversion of the carboxylic acid moiety to an amide intermediate
This synthetic route offers several advantages, including the use of readily available starting materials and reagents, avoiding the need for complex N-protection/deprotection strategies, and providing a straightforward isolation process . The approach is particularly valuable for industrial-scale synthesis of pharmaceutically relevant intermediates.
Stereochemical Considerations
The stereochemistry of pyrrolidine-2-carbonitrile plays a crucial role in its biological activity, especially when used as a building block for pharmaceutical compounds. Both enantiomers can be synthesized with high stereochemical purity:
-
The (S)-enantiomer is commonly derived from L-proline and serves as a key intermediate in the synthesis of DPP-4 inhibitors like Vildagliptin .
-
The (R)-enantiomer can be prepared from D-proline through similar synthetic pathways and is often utilized as the hydrochloride salt in specific applications .
Careful control of reaction conditions and appropriate starting materials enable the preparation of stereochemically pure compounds, which is essential for pharmaceutical applications where a specific enantiomer may exhibit the desired biological activity.
Applications in Medicinal Chemistry
Role in DPP-4 Inhibitor Development
The most significant application of pyrrolidine-2-carbonitrile lies in its role as a precursor for Dipeptidyl Peptidase IV (DPP-4) inhibitors, which represent an important class of anti-diabetic medications. DPP-4 inhibitors function by preventing the degradation of incretin hormones, thereby enhancing insulin secretion and reducing blood glucose levels .
The (S)-enantiomer of pyrrolidine-2-carbonitrile serves as a key building block in the synthesis of Vildagliptin, a potent DPP-4 inhibitor that has demonstrated significant efficacy in treating type II diabetes . The synthesis typically involves:
-
Preparation of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile as an intermediate
-
Subsequent functionalization to introduce additional structural features necessary for optimal binding to the DPP-4 enzyme
-
Final purification to yield pharmaceutically acceptable forms of the drug
This application highlights the compound's value in creating medications that address a global health concern affecting millions of people worldwide.
Anti-diabetic Activity Research
Research has demonstrated that various derivatives of pyrrolidine-2-carbonitrile exhibit significant anti-diabetic properties. Studies using Spontaneously Hypertensive Rat-Streptozotocin (SHR-STZ) animal models have identified several promising compounds with enhanced activity .
A novel series of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives designed as DPP-4 inhibitors revealed compound 17a as particularly effective, with an IC₅₀ value of 0.017 μM . This compound demonstrated:
-
High DPP-4 inhibitory activity
-
Moderate selectivity against DPP-4 (selective ratio: DPP-8/DPP-4=1324; DPP-9/DPP-4=1164)
-
Good efficacy in oral glucose tolerance tests in ICR and KKAy mice
Additionally, specific derivatives including 1-(2-(5-methylisoxazol-3-ylamino)acetyl)pyrrolidine-2-carbonitrile, 1-(2-(5-methyl-1,2,4-oxadiazol-3-ylamino)acetyl)pyrrolidine-2-carbonitrile, and 1-(2-(1,2,4-thiadiazol-5-ylamino)acetyl)pyrrolidine-2-carbonitrile have been identified as having strong anti-diabetic activity . These findings underscore the importance of the pyrrolidine-2-carbonitrile scaffold in developing novel treatments for type II diabetes.
Structure-Activity Relationships
Molecular Modifications and Biological Activity
Extensive research has been conducted to understand how structural modifications to the pyrrolidine-2-carbonitrile core affect biological activity, particularly regarding DPP-4 inhibition. Key structure-activity relationship findings include:
-
The addition of fluorine at the 4-position of the pyrrolidine ring can enhance metabolic stability and binding affinity
-
Introduction of various heterocyclic groups through N-acylation significantly influences the compound's interaction with target enzymes
-
The stereochemistry at the C-2 position critically determines biological activity, with the (S)-configuration generally preferred for DPP-4 inhibition
These structure-activity relationships have guided medicinal chemists in designing more potent and selective compounds with improved pharmacokinetic profiles.
Biological Evaluation Methods
The biological activity of pyrrolidine-2-carbonitrile derivatives is typically evaluated through multiple assay methods:
Assay Type | Purpose | Key Parameters Measured |
---|---|---|
Enzyme Inhibition Assays | Determine potency against DPP-4 | IC₅₀ values |
Selectivity Screening | Assess specificity against related enzymes | Selectivity ratios against DPP-8, DPP-9 |
Oral Glucose Tolerance Tests | Evaluate in vivo efficacy | Blood glucose reduction |
SHR-STZ Animal Models | Assess activity in diabetic animals | Glycemic control parameters |
These evaluation methods have consistently demonstrated the effectiveness of properly designed pyrrolidine-2-carbonitrile derivatives in modulating glucose metabolism, confirming their value as anti-diabetic agents .
Related Compounds and Derivatives
Structural Analogs
Several compounds share structural similarities with pyrrolidine-2-carbonitrile, forming a family of related molecules with varying properties and applications. The table below outlines key structural analogs:
Compound | Structural Features | Distinctive Characteristics |
---|---|---|
Pyrrolidine | Basic five-membered ring with nitrogen | Lacks the nitrile functionality |
Pyrrolidine-1-carbonitrile | Nitrile group at N-1 position | Different reactivity profile |
N-Methylpyrrolidine | Methyl group on nitrogen | Enhanced lipophilicity |
(R)-Pyrrolidine-2-carbonitrile | Opposite stereochemistry at C-2 | Different biological activity profile |
Vildagliptin | Contains pyrrolidine-2-carbonitrile core | Specific DPP-4 inhibitory properties |
Functionalized Derivatives
The pyrrolidine-2-carbonitrile scaffold has been extensively functionalized to generate derivatives with enhanced properties for specific applications. Major classes of functionalized derivatives include:
-
N-acylated derivatives: Compounds like (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile represent key intermediates in pharmaceutical synthesis .
-
Fluorinated derivatives: Introduction of fluorine at various positions alters metabolic stability and binding properties, as demonstrated with 4-fluoropyrrolidine-2-carbonitrile derivatives .
-
Heterocycle-conjugated derivatives: Attachment of isoxazole, oxadiazole, or thiadiazole groups enhances specific biological activities, particularly anti-diabetic properties .
The versatility of this scaffold enables medicinal chemists to fine-tune properties such as potency, selectivity, solubility, and pharmacokinetic parameters to develop optimized drug candidates.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume